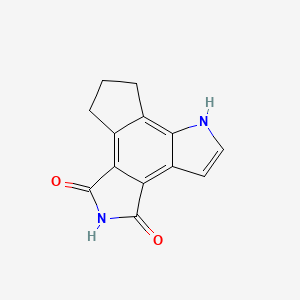
1,6-Bis(4-phenylpiperazin-1-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-bis(4-phenylpiperazin-1-yl)hexane is a chemical compound that features two phenylpiperazine groups connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-phenylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-phenylpiperazine. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-phenylpiperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced aromaticity.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1,6-bis(4-phenylpiperazin-1-yl)hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-bis(4-phenylpiperazin-1-yl)hexane is not fully understood, but it is believed to interact with various molecular targets, including neurotransmitter receptors. The piperazine moieties can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence signaling pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine: A simpler analog with one phenylpiperazine group.
1,4-bis(4-phenylpiperazin-1-yl)butane: A shorter-chain analog with similar structural features.
Uniqueness
1,6-bis(4-phenylpiperazin-1-yl)hexane is unique due to its longer hexane chain, which can influence its physical and chemical properties. This longer chain can affect the compound’s solubility, stability, and ability to interact with biological targets compared to its shorter-chain analogs .
Properties
Molecular Formula |
C26H38N4 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-phenyl-4-[6-(4-phenylpiperazin-1-yl)hexyl]piperazine |
InChI |
InChI=1S/C26H38N4/c1(9-15-27-17-21-29(22-18-27)25-11-5-3-6-12-25)2-10-16-28-19-23-30(24-20-28)26-13-7-4-8-14-26/h3-8,11-14H,1-2,9-10,15-24H2 |
InChI Key |
ORESESSHUCUUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


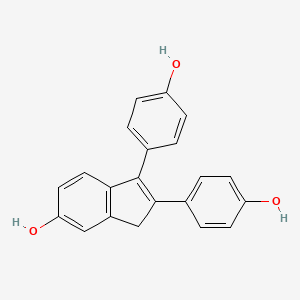
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)


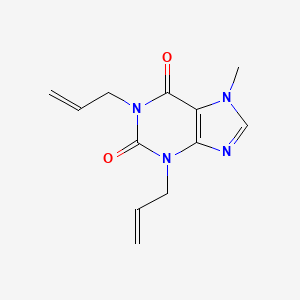
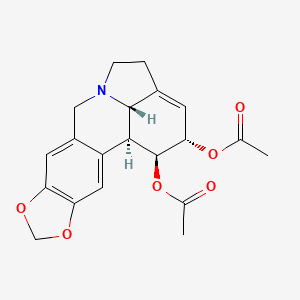
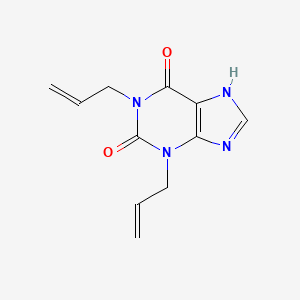
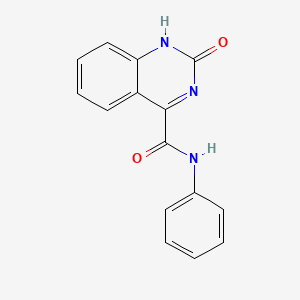

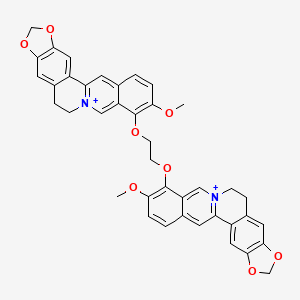
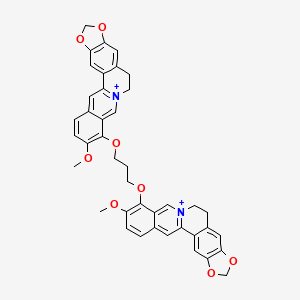
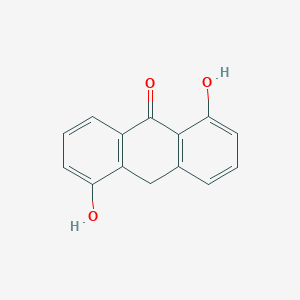
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
